5-(3,4-Dimethoxyphenyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMYCMUURVTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685654 | |
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-78-5 | |
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 3,4 Dimethoxyphenyl 2 Methoxyphenol
Total Synthesis Approaches to the Chemical Compound
The construction of the biaryl framework of 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol is most effectively achieved through modern cross-coupling methodologies. These approaches offer high efficiency and selectivity in the formation of the critical carbon-carbon bond linking the two aromatic rings.
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of this compound identifies the central carbon-carbon bond between the two phenyl rings as the primary disconnection point. This bond formation is a strategic priority in the synthesis. This disconnection simplifies the target molecule into two key synthons: a 2-methoxyphenol derivative and a 3,4-dimethoxyphenyl derivative.
This retrosynthetic approach leads to two commercially available or readily synthesizable precursors: 5-halo-2-methoxyphenol (where the halogen is typically bromine or iodine) and 3,4-dimethoxyphenylboronic acid. This strategy leverages the well-established and robust palladium-catalyzed cross-coupling reactions.
Application of Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. beilstein-journals.org For the synthesis of the target molecule, this would involve the reaction of 5-bromo-2-methoxyphenol (B1267044) with 3,4-dimethoxyphenylboronic acid.
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate. The choice of solvent is also crucial, with common options including toluene, dioxane, or a mixture of solvents like dimethoxyethane and water. The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is advantageous given the presence of the hydroxyl and methoxy (B1213986) groups in the precursors.
A representative Suzuki-Miyaura coupling for this synthesis is depicted below:

Table 1: Typical Reagents for Suzuki-Miyaura Coupling
| Reagent Type | Example | Role in Reaction |
| Aryl Halide | 5-Bromo-2-methoxyphenol | Electrophilic partner |
| Arylboronic Acid | 3,4-Dimethoxyphenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation |
| Base | Sodium Carbonate | Activates the boronic acid |
| Solvent | Toluene/Ethanol/Water | Provides the reaction medium |
Multi-Step Organic Synthesis Techniques Employed
Protection of the Phenolic Hydroxyl Group: The synthesis often commences with the protection of the hydroxyl group of 2-methoxyphenol (guaiacol). This is a common strategy to prevent unwanted side reactions at this functional group during subsequent steps. Acetyl or benzyl (B1604629) protecting groups are typically employed.
Bromination: The protected 2-methoxyphenol is then subjected to electrophilic aromatic substitution, specifically bromination. This reaction is directed by the activating methoxy group to introduce a bromine atom at the position para to it, yielding the 5-bromo derivative.
Deprotection: Following bromination, the protecting group on the phenolic hydroxyl is removed to afford 5-bromo-2-methoxyphenol.
Suzuki-Miyaura Coupling: The final key step is the Suzuki-Miyaura coupling of 5-bromo-2-methoxyphenol with 3,4-dimethoxyphenylboronic acid to yield the target compound, this compound.
Precursors and Starting Materials in Synthesis of the Chemical Compound
The synthesis of this compound relies on key precursors that are either commercially available or can be prepared through well-established synthetic routes.
Table 2: Key Precursors and Their Synthesis
| Precursor | Starting Material | Synthetic Method |
| 5-Bromo-2-methoxyphenol | 2-Methoxyphenol (Guaiacol) | Protection of the hydroxyl group, followed by bromination and deprotection. |
| 3,4-Dimethoxyphenylboronic acid | 1,2-Dimethoxybenzene | Lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. |
The synthesis of 5-bromo-2-methoxyphenol from guaiacol (B22219) is a standard procedure in organic synthesis. Likewise, 3,4-dimethoxyphenylboronic acid is a common reagent, often prepared from 1,2-dimethoxybenzene.
Reaction Mechanisms in Synthetic Routes to the Chemical Compound
The pivotal reaction in the synthesis of this compound is the Suzuki-Miyaura coupling. The catalytic cycle for this reaction is well-understood and proceeds through three fundamental steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromo-2-methoxyphenol) to form a palladium(II) species.
Transmetalation: The organoboron reagent (3,4-dimethoxyphenylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Derivatization and Functionalization Chemistry of the Chemical Compound
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a variety of derivatives. The presence of a free phenolic hydroxyl group is a key handle for functionalization.
Common derivatization reactions include:
Etherification: The phenolic hydroxyl group can be converted into an ether through reaction with alkyl halides or other electrophiles in the presence of a base.
Esterification: Reaction with acyl chlorides or anhydrides can transform the hydroxyl group into an ester.
Demethylation: The methoxy groups can be selectively or fully demethylated using strong acids like hydrobromic acid or Lewis acids such as boron tribromide to yield polyhydroxylated biphenyls.
These derivatization strategies are valuable for exploring the structure-activity relationships of this compound in various applications.
Formation of Novel Derivatives and Analogs
The structural backbone of this compound, which is an aryl-substituted guaiacol, serves as a versatile platform for the development of novel derivatives and analogs. Research has explored various pathways to either construct this core structure with different substituents or to modify it post-synthesis.
One innovative approach focuses on building aryl-substituted 2-methoxyphenol (guaiacol) derivatives from readily available precursors. nih.gov A notable method involves the use of oxidopyrylium cycloadducts derived from maltol (B134687) and various aryl acetylenes. nih.govrsc.org These cycloadducts undergo acid-mediated rearrangement cascades to yield the desired guaiacol-aryl structures. nih.gov The choice of acid catalyst in this process is crucial as it can direct the final substitution pattern, leading to different isomers. For instance, reacting the cycloadducts with boron trichloride (B1173362) typically forms 2-methoxy-5-arylphenol molecules. nih.govrsc.org This strategy has been successfully applied to a range of arylacetylenes, including those that are electron-poor, electron-rich, and sterically demanding, demonstrating its versatility in creating a library of analogs. nih.gov
Another sophisticated strategy for derivatization involves the chemodivergent functionalization of related 2-arylphenyl benzyl ethers. acs.org This method utilizes an α-lithiation reaction, where a strong base like t-butyllithium (t-BuLi) generates a highly reactive intermediate. This intermediate can then be "trapped" with various electrophiles to introduce new functional groups. acs.org This process has been used to synthesize complex structures such as dihydrobenzochromenes and other functionalized 2-arylphenols. acs.org The reaction pathway can be directed to produce different products, showcasing a high degree of control in generating diverse analogs from a common precursor. acs.org The existence of complex natural products and synthetic constructs containing similar structural motifs, such as 5-(3,4-Dimethoxyphenyl)-4-(hydroxymethyl)tetrahydro-3-furanylmethanone, further underscores the importance of developing synthetic routes to such derivatives. researchgate.net
| Starting Material Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Maltol-derived oxidopyrylium cycloadducts | Boron trichloride or Methane (B114726) sulfonic acid | Aryl-substituted 2-methoxyphenols | nih.govrsc.org |
| 2-Arylphenyl benzyl ethers | t-BuLi, various electrophiles (e.g., MeOD, MeI) | Dihydrobenzochromenes, Functionalized 2-arylphenols | acs.org |
Electrophilic Aromatic Substitution Reactions of Related Methoxyphenols
The aromatic rings of methoxyphenols, including the two rings in the parent compound, are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a potent electrophile, which results in the replacement of a hydrogen atom on the ring. youtube.com
The reactivity and orientation of substitution on the rings are governed by the existing substituents. The methoxy (-OCH₃) and hydroxyl (-OH) groups present in this compound are strong activating groups. They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.
Common EAS reactions that can be applied to related methoxyphenols include:
Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. youtube.com
Halogenation : This involves the substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine). The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the diatomic halogen and create a sufficiently strong electrophile. masterorganicchemistry.comyoutube.com
Sulfonation : The introduction of a sulfonic acid group (-SO₃H) is achieved using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. youtube.com SO₃ acts as the electrophile in this reversible reaction. youtube.com
| Reaction | Typical Reagents | Electrophile | Group Introduced |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |
| Bromination | Br₂, FeBr₃ | "Br⁺" (Polarized complex) | -Br |
| Chlorination | Cl₂, AlCl₃ | "Cl⁺" (Polarized complex) | -Cl |
| Sulfonation | SO₃, H₂SO₄ | SO₃ (or ⁺SO₃H) | -SO₃H |
Regioselectivity in Chemical Transformations
Regioselectivity, the control over the specific location of bond formation in a chemical reaction, is a paramount challenge and goal in the synthesis of complex molecules like this compound. researchgate.net The synthesis of unsymmetrical biphenyls, which form the core of the target molecule, traditionally relies on metal-catalyzed cross-coupling reactions that provide a high degree of regiochemical control. researchgate.netrsc.org Methods such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are powerful tools for the regioselective formation of the carbon-carbon bond linking the two phenyl rings. rsc.org
The importance of regioselectivity is also evident in the modification of the parent structure. As seen in the synthesis of guaiacol-aryl derivatives from maltol-derived cycloadducts, the choice of an acid catalyst can completely change the reaction's outcome. nih.govrsc.org Using boron trichloride leads to 2-methoxy-5-arylphenols, while using methane sulfonic acid results in the formation of 2-methoxy-4-aryl-6-methylphenol isomers. nih.govrsc.org This demonstrates how reaction conditions can be tuned to selectively produce a specific constitutional isomer.
Furthermore, in the derivatization of 2-arylphenyl benzyl ethers, the lithiation and subsequent reaction with electrophiles proceed with high regioselectivity. acs.org Molecular simulations have shown that the competitive attack on alternative positions is energetically unfavorable, leading to the selective formation of one regioisomer. acs.org This level of control is crucial for synthesizing functionally complex molecules and avoiding the laborious separation of unwanted isomers.
Advanced Spectroscopic and Structural Elucidation Methodologies for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.
Proton NMR spectroscopy would reveal the number of different types of protons in the molecule, their chemical environment, their proximity to other protons, and their relative numbers. For 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would provide critical information for assigning these protons to their specific positions in the molecule.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, methoxy) and its electronic environment.
Two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to piece together the proton spin systems within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. researchgate.net This technique would definitively link each proton signal to its corresponding carbon signal. orientjchem.org
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netorientjchem.org This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for linking the two aromatic rings together.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
HRMS would be used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the determination of the exact molecular formula, which is a critical step in confirming the identity of a new compound.
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis. A specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break under specific conditions. This data would be used to confirm the connectivity of the two phenyl rings and the positions of the methoxy and hydroxyl groups.
Fragmentation Pathways of Dimethoxyphenyl and Methoxyphenol Moieties
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the stability of the resulting ions and neutral fragments, primarily involving the cleavage of ether linkages and the biphenyl (B1667301) bond. chemguide.co.uklibretexts.org
The fragmentation process for this compound would be expected to follow pathways characteristic of its constituent methoxyphenol and dimethoxyphenyl units. nih.gov
Loss of Methyl Radicals: A common initial fragmentation step for methoxy-substituted aromatic compounds is the loss of a methyl radical (·CH₃, 15 Da) from one of the methoxy groups to form a more stable oxonium ion or a phenoxide radical cation. nih.gov This can occur at any of the three methoxy positions.
Loss of Formaldehyde (B43269): Subsequent to or concurrent with methyl loss, a molecule of formaldehyde (CH₂O, 30 Da) can be eliminated.
Cleavage of Ether Bonds: The C-O bonds of the methoxy groups are susceptible to cleavage, leading to the loss of a methoxy radical (·OCH₃, 31 Da).
Biphenyl Cleavage: The central carbon-carbon bond connecting the two aromatic rings can rupture, although this is generally less favorable than the cleavage of substituents unless significant steric strain is present. This would lead to ions corresponding to the individual methoxyphenol and dimethoxyphenyl moieties.
Phenolic Cleavage: The hydroxyl group can lose a hydrogen atom, and subsequent loss of carbon monoxide (CO, 28 Da) from the phenol (B47542) ring is a characteristic fragmentation pathway for phenolic compounds. researchgate.net
The relative abundance of these fragment ions provides a fingerprint that aids in structural confirmation. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. youtube.com For this molecule, fragments stabilized by resonance across the aromatic system would be particularly prominent. libretexts.org
| Precursor Ion (m/z) | Proposed Fragment Ion/Neutral Loss | Mass of Loss (Da) | Plausible Fragment Structure |
| M⁺· (260) | [M - CH₃]⁺ | 15 | Ion resulting from loss of a methyl group from a methoxy substituent. |
| M⁺· (260) | [M - OCH₃]⁺ | 31 | Ion resulting from cleavage of a methoxy group. |
| M⁺· (260) | [M - CH₃ - CO]⁺ | 43 | Ion from sequential loss of a methyl radical and carbon monoxide. |
| M⁺· (260) | [M - CH₂O]⁺· | 30 | Ion from elimination of formaldehyde. |
| M⁺· (260) | [C₇H₇O₂]⁺ | - | Ion corresponding to the dimethoxyphenyl cation. |
| M⁺· (260) | [C₇H₇O₂]⁺ | - | Ion corresponding to the methoxyphenol cation. |
Infrared (IR) and Raman Vibrational Spectroscopy Applications
Identification of Key Functional Groups
Each functional group has a characteristic set of vibrational frequencies. For this compound, IR and Raman spectra would reveal distinct peaks corresponding to its hydroxyl, methoxy, and aromatic ring components. libretexts.orgpressbooks.pub
O-H Stretch: The phenolic hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. pressbooks.pub The broadness is due to hydrogen bonding. In Raman spectra, this peak is generally weak.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the methyl (CH₃) groups exhibit strong symmetric and asymmetric stretching bands in the 2830-3000 cm⁻¹ region. pressbooks.pub
C=C Stretch: The aromatic rings show characteristic C=C stretching vibrations in the 1450-1620 cm⁻¹ region. youtube.com These bands can be sharp and of medium to strong intensity in both IR and Raman spectra.
C-O Stretch: The aryl ether (Ar-O-CH₃) and phenol (Ar-O-H) groups produce strong, characteristic C-O stretching bands in the fingerprint region of the IR spectrum, typically between 1200 and 1300 cm⁻¹ for the asymmetric stretch and 1000-1075 cm⁻¹ for the symmetric stretch. libretexts.org
O-H Bend: The in-plane bending of the phenolic O-H group appears around 1330-1440 cm⁻¹, often coupled with C-H vibrations. The out-of-plane bend is a broad band typically found near 650 cm⁻¹.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| Phenol (-OH) | O-H Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR); Weak (Raman) |
| Phenol (-OH) | O-H Bend | 1330 - 1440 | 1330 - 1440 | Medium (IR) |
| Aromatic | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |
| Aromatic | C=C Stretch | 1450 - 1620 | 1450 - 1620 | Medium to Strong |
| Methoxy (-OCH₃) | C-H Stretch | 2830 - 2980 | 2830 - 2980 | Strong |
| Ether/Phenol (C-O) | C-O Stretch | 1200 - 1300 (asym) | 1200 - 1300 (asym) | Strong (IR) |
| Ether/Phenol (C-O) | C-O Stretch | 1000 - 1075 (sym) | 1000 - 1075 (sym) | Strong (IR) |
Analysis of Hydrogen Bonding and Molecular Conformations
Vibrational spectroscopy is particularly sensitive to intermolecular and intramolecular interactions, such as hydrogen bonding. slideshare.net In this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group at the 2-position.
This intramolecular hydrogen bonding causes a downward shift (red shift) and broadening of the O-H stretching frequency in the IR spectrum compared to a free, non-bonded hydroxyl group. youtube.com The exact position of the O-H band can provide insight into the strength of this bond. Intermolecular hydrogen bonding, which is concentration-dependent, would lead to even broader and more significantly shifted bands. youtube.com
The conformation of the molecule, particularly the dihedral angle between the two phenyl rings, can be studied using low-frequency Raman spectroscopy. westmont.edu The torsional and other skeletal vibrations are sensitive to the relative orientation of the rings. Theoretical calculations (e.g., Density Functional Theory, DFT) are often used in conjunction with experimental spectra to assign these modes and predict the most stable conformation. longdom.orgmonash.edu
UV-Visible Electronic Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. bachem.com The part of the molecule responsible for this absorption is called the chromophore. In this compound, the chromophore is the extended π-electron system of the substituted biphenyl core.
Unsubstituted biphenyl typically shows a strong π → π* transition (the K-band) around 250 nm. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a significant bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is due to the extension of the conjugated system by the lone pair electrons on the oxygen atoms. The spectrum would likely show a main absorption band well above 260 nm. The exact λₘₐₓ value is sensitive to the solvent polarity and pH, especially due to the ionizable phenolic group.
| Chromophore Component | Electronic Transition | Expected λₘₐₓ Range (nm) | Effect of Substituents |
| Biphenyl Core | π → π* (K-band) | ~250 (unsubstituted) | Bathochromic shift due to auxochromes |
| Substituted Biphenyl | π → π* | 260 - 300 | -OH and -OCH₃ groups extend conjugation, shifting λₘₐₓ to longer wavelengths. |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous structural information. ijirset.com Studies on similar compounds, such as 3,4-dimethoxyphenol, show that crystal packing is heavily influenced by hydrogen bonding, often forming infinite chains or other supramolecular structures. nih.gov
Determination of Molecular Geometry and Conformation
The key structural parameters to be determined for this molecule are the planarity of the two aromatic rings and the torsional (dihedral) angle between them. In the gas phase, biphenyl is twisted with a dihedral angle of about 44° due to steric hindrance between the ortho-hydrogens. utah.edu In the solid state, crystal packing forces can lead to a more planar conformation. westmont.edu
For this compound, the substitution pattern would influence this angle. The intramolecular hydrogen bond between the 2-methoxy group and the hydroxyl group could favor a more planar arrangement. X-ray analysis would precisely measure this angle, as well as the bond lengths and angles of the entire molecule. For example, the C-O bond lengths of the methoxy groups would be distinct from the C-O bond length of the phenol. researchgate.net
| Structural Parameter | Typical Value (from related structures) | Reference |
| C-C Bond Length (Aromatic) | 1.37 - 1.40 Å | ijirset.com |
| C-C Bond Length (Inter-ring) | 1.48 - 1.51 Å | westmont.edu |
| C-O Bond Length (Phenol) | ~1.36 Å | nih.gov |
| C-O Bond Length (Aryl Ether) | ~1.37 Å (Ar-O), ~1.42 Å (O-CH₃) | nih.gov |
| C-C-C Bond Angle (Aromatic) | ~120° | ijirset.com |
| Inter-ring Dihedral Angle | 30° - 50° | mdpi.comutah.edu |
Intermolecular Interactions and Crystal Packing Analysis
A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state behavior and physicochemical properties. The arrangement of molecules within the crystal lattice is dictated by a network of non-covalent interactions, which collectively determine the crystal packing efficiency, stability, and ultimately, the macroscopic properties of the material.
At present, specific crystallographic data and detailed research findings on the intermolecular interactions and crystal packing of this compound are not available in the public domain. Structural elucidation through techniques such as single-crystal X-ray diffraction would be required to provide definitive information on its crystal system, space group, and unit cell dimensions.
However, based on the functionalities present in the molecule—a hydroxyl group and three methoxy groups—several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. The hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. The oxygen atoms of the methoxy groups and the phenyl rings can serve as hydrogen bond acceptors.
To illustrate the type of data that would be obtained from a full crystallographic study, the following tables are provided as examples of how such information would be presented.
Table 1: Example Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₅H₁₆O₄ |
| Formula weight | 260.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | [Example: Monoclinic] |
| Space group | [Example: P2₁/c] |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] ų |
| Z | [value] |
| Density (calculated) | [value] Mg/m³ |
| Absorption coefficient | [value] mm⁻¹ |
| F(000) | [value] |
Table 2: Example Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
| O-H···O | [value] | [value] | [value] | [value] |
| C-H···O | [value] | [value] | [value] | [value] |
A definitive analysis of the intermolecular interactions and crystal packing of this compound awaits experimental determination of its crystal structure.
Theoretical and Computational Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. DFT methods are widely used to predict various molecular properties with a good balance between accuracy and computational cost. These calculations help in understanding the geometry, spectroscopic characteristics, and reactivity of compounds like 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol.
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For aromatic compounds with multiple substituents, such as this compound, DFT calculations can accurately predict the planarity of the phenyl rings and the orientation of the methoxy (B1213986) groups.
Table 1: Illustrative Bond Parameters from DFT Calculations on Related Methoxy-Substituted Aromatic Compounds Note: This table presents typical data from related compounds to illustrate the output of DFT calculations, as specific data for this compound is not available in the provided sources.
| Parameter | Bond | Typical Calculated Value (Å) | Reference Compound |
| Bond Length | Aromatic C-C | 1.398 - 1.407 | (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| Bond Length | Aromatic C-O (methoxy) | ~1.36 | (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| Bond Length | Aromatic C-H | ~1.08 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
DFT calculations are also extensively used to predict spectroscopic parameters, which can aid in the structural characterization of a compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical calculations on similar molecules have shown a strong linear correlation between the calculated and experimental chemical shifts. For example, in a study of a 1,2,3-triazole derivative, the calculated aryl carbon chemical shifts were computed to be within the 122.10–168.30 ppm range, which corresponded well with the experimental values of 115.98–157.78 ppm.
IR Spectroscopy: Theoretical vibrational frequencies can be computed to help assign the absorption bands in an experimental FT-IR spectrum. Calculations provide insights into the vibrational modes of functional groups, such as O-H, C-H, C=C, and C-O stretching and bending vibrations. For a carbohydrazide compound, the N-H stretching vibration was calculated at 3336 cm⁻¹ and observed experimentally at 3316 cm⁻¹, demonstrating good agreement.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can determine the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophores within the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties of a molecule and predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For example, the energy gap for a chalcone derivative was calculated to be around 3.75 eV, indicating significant stability. FMO analysis also helps visualize the regions of the molecule where electrophilic or nucleophilic attacks are most likely to occur.
Table 2: Representative FMO Data from DFT Calculations on Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in water) | -5.738 | -1.991 | 3.747 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.21989 | -0.13332 | 0.08657 |
Conformational Analysis and Potential Energy Surfaces of the Chemical Compound
Conformational analysis investigates the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For this compound, key conformational degrees of freedom include the rotation of the two phenyl rings relative to each other and the orientation of the three methoxy groups.
Computational methods can map the potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy of each resulting conformer. This analysis identifies the most stable conformations (global and local minima on the PES) and the energy barriers for interconversion between them. For instance, in a study of 5,6-dimethoxy-1-indanone, the PES scan for the rotation of the methoxy groups identified the most stable planar and non-planar arrangements, with a global minimum energy found when the methyl groups lie in specific orientations. Such studies are vital for understanding how the molecule's shape influences its interactions with biological targets.
Molecular Dynamics (MD) Simulations of the Chemical Compound and its Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a compound and its interactions with its environment, such as a solvent or a biological macromolecule.
In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. For example, an MD simulation of an enzyme-inhibitor complex involving a methoxyphenyl-containing compound was run for 400 ns to test the stability of the binding mode. The results showed that the complex remained stable throughout the simulation, validating the docking results. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the analysis of intermolecular interactions like hydrogen bonds over the simulation time.
Cheminformatics and Structure-Property Relationship (SPR) Modeling
Cheminformatics applies computational methods to analyze chemical information, while Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) models aim to correlate a molecule's chemical structure with its physical properties or biological activity.
For a compound like this compound, cheminformatics tools can be used to calculate various molecular descriptors (e.g., molecular weight, logP, polar surface area). These descriptors are then used in SPR models to predict properties like solubility, bioavailability, and potential toxicity (ADMET properties). Such in silico predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable profiles. For example, studies on related compounds have used these methods to create a "bioavailability radar" and predict drug-likeness based on calculated physicochemical parameters.
Biochemical Interactions and Mechanistic Insights of the Chemical Compound in Vitro Focus
Modulation of Specific Biochemical Processes (Cell-Free or Defined Systems)
No information is available in the public domain regarding the modulation of specific biochemical processes by 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol in cell-free or defined systems.
Molecular Target Identification and Validation Strategies (Non-Cellular)
There are no published studies detailing the molecular target identification and validation for this compound using non-cellular strategies.
Role of the Chemical Compound As a Synthetic Intermediate or Precursor
Precursor in the Synthesis of Complex Organic Molecules
Aryl-substituted guaiacol (B22219) derivatives are recognized as important structural motifs in numerous natural products and biologically active synthetic molecules, particularly those with anti-cancer properties. nih.gov The development of new synthetic routes to access these derivatives is therefore highly valuable for medicinal chemistry and total synthesis endeavors. nih.gov One innovative method involves the acid-mediated rearrangement of oxidopyrylium cycloadducts, derived from maltol (B134687) and aryl acetylenes, to generate aryl-substituted 2-methoxyphenol derivatives. nih.govrsc.org Specifically, reacting these cycloadducts with boron trichloride (B1173362) can yield 2-methoxy-5-arylphenol molecules. nih.govrsc.org
The utility of methoxyphenyl structures as starting materials is further demonstrated in the synthesis of complex heterocyclic compounds. For instance, 5-substituted 3-(4-methoxyphenyl)-4(1H)-quinolones have been successfully synthesized from a corresponding methoxyphenyl-quinolone triflate via palladium-mediated cross-coupling reactions. researchgate.net This highlights the role of the methoxyphenyl group as a foundational component that can be chemically modified to build intricate molecular architectures. Furthermore, analogues such as (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol have been synthesized and investigated for their potential as anti-cancer agents, underscoring the importance of the dimethoxyphenyl-methoxyphenol scaffold in developing new therapeutic compounds. nih.gov
Building Block in Materials Science and Functional Materials Development
In the field of materials science, 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol and related compounds serve as fundamental building blocks for creating functional materials with specific, targeted properties. 4-Substituted-2-methoxyphenols are considered suitable building blocks for preparing new bioactive materials, such as hydroxylated biphenyls that mimic natural products. nih.gov
A key application is in the development of materials with antioxidant properties. Natural methoxyphenols are known for their antioxidant and radical-scavenging activities. mdpi.commdpi.com Research comparing synthetic methoxyphenols to natural ones like eugenol (B1671780) has shown that compounds such as 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) can efficiently scavenge both oxygen-centered and carbon-centered radicals. mdpi.com This radical-scavenging ability is crucial for applications where protection against oxidative degradation is required. For example, 2-methoxyphenol (guaiacol) is used as an antioxidant for fats and oils. mdpi.com The presence of multiple methoxy (B1213986) groups and a phenolic hydroxyl group in this compound suggests its potential as a sophisticated building block for advanced antioxidant materials.
| Application Area | Function of Methoxyphenol Building Block | Example Product/Material | Relevant Research Finding |
|---|---|---|---|
| Bioactive Materials | Precursor for antitumoral compounds | Eugenol- and curcumin-analog hydroxylated biphenyls | Two curcumin-biphenyl derivatives showed significant growth inhibitory activities on malignant melanoma cell lines. nih.gov |
| Functional Polymers | Antioxidant/Radical Scavenger | Specialty polymers, resins | 2-Allyl-4-methoxyphenol and 2,4-dimethoxyphenol exhibit potent radical-scavenging activity against various radicals. mdpi.com |
| Food & Cosmetics | Antioxidant Additive | Fats, oils, vitamins, cosmetics | 2-Methoxyphenol is used as an antioxidant and flavouring agent. mdpi.com |
Intermediate in Biomass Conversion Processes
Lignocellulosic biomass represents a significant renewable resource for producing sustainable chemicals and fuels. Lignin (B12514952), a primary component of this biomass, is the largest renewable source of aromatics. The conversion of lignin into valuable chemical building blocks is a key goal of modern biorefineries. d-nb.info
Reductive depolymerization of lignin, particularly from sources rich in guaiacol-type structures like pinewood, yields monomeric alkylmethoxyphenols. d-nb.info These compounds, including guaiacol (2-methoxyphenol) itself, are critical intermediates. d-nb.inforesearchgate.net The next step in valorization often involves hydrodeoxygenation (HDO), a process to remove oxygen atoms from these bio-oil model compounds to produce hydrocarbons. researchgate.net For example, 2-methoxy-4-propylphenol (B1219966) can be converted to the bulk chemical phenol (B47542) through processes like demethoxylation and dealkylation. d-nb.info The study of HDO of guaiacol over various catalysts is essential for optimizing the conversion of biomass-derived oils into fungible fuels and chemicals. researchgate.net this compound represents a dimeric structure that reflects the more complex fragments that can arise from lignin depolymerization, making its chemistry relevant to understanding and improving biomass conversion.
| Process Step | Role of Methoxyphenol Intermediate | Catalyst/Method | Target Product |
|---|---|---|---|
| Lignin Depolymerization | Primary monomeric product from lignin breakdown | Reductive Catalytic Depolymerization (e.g., Pt/C) | Alkylmethoxyphenols (e.g., 2-methoxy-4-propylphenol) d-nb.info |
| Hydrodeoxygenation (HDO) | Bio-oil model compound for catalyst testing | Sulfide catalysts (e.g., ReS2/SiO2, MoP/SiO2) d-nb.inforesearchgate.net | Phenol, Benzene (B151609), Cyclohexane d-nb.inforesearchgate.net |
| Upgrading | Platform chemical for further conversion | Demethoxylation, Dealkylation, Transalkylation | Phenol, Benzene d-nb.info |
Role in Lignin Model Chemistry
The inherent complexity and recalcitrance of the native lignin polymer make it difficult to study directly. researchgate.netncsu.edu Therefore, researchers rely on "lignin model compounds," which are simpler molecules that contain the specific chemical bonds and structural units found in lignin. ncsu.edu These models are pivotal for understanding the chemical reactivity of the biopolymer. ncsu.edu
This compound is an excellent example of a dimeric, non-phenolic lignin model compound. Its structure incorporates the guaiacol and veratryl (3,4-dimethoxyphenyl) units prevalent in lignin. Studies on such models help elucidate the mechanisms of key lignin degradation reactions, such as the cleavage of various ether linkages (e.g., β-O-4, α-O-4, 4-O-5) that hold the polymer together. researchgate.net For example, research into the oxidation of an array of monomeric and dimeric lignin models has been conducted to clarify their reactivity with oxidizing agents, which is crucial for developing pulping and bleaching technologies. ncsu.edu Similarly, understanding the acid-catalyzed reactions of models like 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol provides insight into processes that occur during biomass pretreatment and conversion. capes.gov.br By studying the behavior of compounds like this compound under various catalytic conditions, scientists can devise more efficient strategies for lignin valorization.
| Lignin Linkage Modeled | Significance | Typical Model Compound Type |
|---|---|---|
| β-O-4 (Aryl ether) | The most abundant linkage in lignin (~50%). | 2-(2-methoxyphenoxy)-1-phenylethanol researchgate.net |
| α-O-4 (Aryl ether) | Another key ether linkage. | 2-methoxyphenyl anisole (B1667542) researchgate.net |
| 4-O-5 (Diaryl ether) | Represents a bond between two aromatic rings. | 4-phenoxyphenol researchgate.net |
| Dimeric Structures | Represents the connection between monomeric units. | 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol capes.gov.br |
Analytical Method Development and Validation for the Chemical Compound
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of complex mixtures, and its application is essential for isolating and quantifying 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, particularly from intricate matrices like plant extracts or biological samples. The choice of technique depends on the compound's physicochemical properties, including polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile polyphenolic compounds. For biphenyl (B1667301) compounds and related methoxyphenols, reversed-phase HPLC is frequently utilized.
Method development for compounds structurally similar to this compound often involves a C18 or a Biphenyl stationary phase. Biphenyl columns, in particular, offer enhanced selectivity for aromatic compounds due to π-π interactions, in addition to hydrophobic interactions. This dual retention mechanism can provide superior separation for complex aromatic molecules. cloudfront.netphenomenex.com
A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure sharp peak shapes for phenolic compounds. nih.gov For instance, a method for separating related dimethoxyphenyl derivatives used a gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which allows for spectral confirmation and quantification at specific wavelengths, typically between 254 nm and 280 nm for phenolic compounds. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Gemini-NX 3 µm C18 110A (250 x 4.6 mm) | nih.gov |
| Mobile Phase A | 0.1% TFA in H₂O (v/v) | nih.gov |
| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN (v/v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 205, 210, 254, and 280 nm | nih.gov |
| Gradient | 0–100% B over 20-30 minutes | nih.gov |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Phenolic compounds like this compound often require derivatization prior to GC analysis to increase their volatility and improve peak shape. However, methods for non-derivatized methoxyphenols have also been developed. nih.gov
The use of short analytical columns (e.g., 4-10 meters) can be advantageous for thermally labile compounds, as the reduced residence time in the heated GC oven minimizes degradation. nih.gov For the separation of methoxyphenol isomers, capillary columns such as those with a poly(5%-phenyl methyl)siloxane stationary phase are effective. nih.govnih.gov A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for organic compounds. nih.govosha.gov
A typical temperature program for related compounds might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with different boiling points. scielo.br
Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both normal and reversed-phase HPLC. wikipedia.orgmdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of an organic co-solvent like methanol. wikipedia.org SFC is particularly well-suited for the separation of complex mixtures and chiral compounds. wikipedia.org
For polyphenols, SFC can offer different selectivity compared to HPLC and is capable of analyzing more polar compounds without extensive derivatization. mdpi.com The technique is gaining popularity in the pharmaceutical industry for both analytical and preparative-scale purifications. waters.com The basic principles are similar to HPLC, but the entire system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org The selectivity can be tuned by changing the column chemistry, co-solvent, pressure, and temperature. waters.com
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before chromatographic analysis. nih.gov For polyphenolic compounds like this compound from plant or food matrices, this is particularly important.
Commonly used techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For phenolic compounds, adjusting the pH of the aqueous sample can facilitate extraction into an organic solvent like ethyl acetate. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used and effective method for sample cleanup and concentration. bibliotekanauki.pl C18 or polymeric sorbents (e.g., styrene-divinylbenzene) are popular choices for extracting polyphenols from aqueous solutions. The process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the target analyte with a suitable solvent. bibliotekanauki.plmdpi.com
Freeze-Drying: For solid samples like plant tissues, freeze-drying followed by grinding can produce a homogenous powder from which analytes can be efficiently extracted using solvents like aqueous methanol or ethanol. nih.gov This method is often preferred as it minimizes thermal degradation of the analytes. nih.gov
To prevent the degradation of phenolic compounds during extraction, antioxidants such as ascorbic acid or EDTA may be added. nih.govnih.gov
Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are powerful tools for the unambiguous identification and sensitive quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, molecules are ionized (commonly by electron ionization), and the resulting fragmentation pattern serves as a chemical "fingerprint," allowing for structural elucidation and confirmation. researchgate.netresearchgate.net GC-MS has been successfully used to identify biphenyl metabolites and other phenolic compounds in various samples. scielo.brresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for analyzing non-volatile compounds in complex mixtures. LC is coupled to a tandem mass spectrometer, which allows for highly selective and sensitive detection using modes like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). cloudfront.net LC-MS/MS methods have been developed for a vast range of polyphenols and related structures, enabling their quantification at very low levels in matrices such as raspberry leaf extracts and biological fluids. mdpi.comnih.gov The use of electrospray ionization (ESI) is common for polar molecules like phenols. nih.gov
Spectrophotometric and Fluorometric Quantification Assays
While chromatography provides separation and quantification of individual compounds, spectrophotometric methods can be used for the rapid determination of total phenolic content or for quantifying specific compounds if they possess a unique chromophore and are free from interfering substances.
For phenolic compounds, a common spectrophotometric method involves reaction with ferric chloride (FeCl₃), which forms a colored complex that can be measured, typically around 540 nm. researchgate.net Another widely used assay for total phenolics is the Folin-Ciocalteu method. This reaction involves the oxidation of phenols by a phosphomolybdic-phosphotungstic acid reagent, resulting in a blue-colored complex with an absorbance maximum around 765 nm. redalyc.org The results are often expressed as gallic acid equivalents.
While these methods are simple and rapid, they lack specificity, as any phenolic compound in the sample can react. redalyc.org Therefore, they are typically used for screening or for measuring total phenolic content rather than quantifying a specific compound like this compound in a mixture. UV-Vis spectrophotometry can also be used directly to measure the absorbance of a purified compound in solution, as demonstrated for p-methoxyphenol. researchgate.net Fluorometric assays are generally more sensitive than spectrophotometric ones but are less commonly reported for this class of compounds unless they are naturally fluorescent or can be derivatized with a fluorescent tag.
Validation Parameters for Analytical Methods (e.g., Sensitivity, Reproducibility)
The validation of an analytical method ensures its suitability for the intended purpose, providing evidence of its reliability. For the quantitative determination of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach. nih.govresearchgate.net The validation of such a method would be performed in accordance with the International Conference on Harmonisation (ICH) guidelines, evaluating parameters such as sensitivity and reproducibility. phcogres.com
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often calculated based on the signal-to-noise ratio, commonly at a ratio of 3:1. phcogres.com
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. phcogres.com
For phenolic compounds analyzed by HPLC, LOD and LOQ values can vary depending on the specific compound, the complexity of the sample matrix, and the chromatographic conditions. researchgate.netnih.gov Based on studies of similar compounds, the expected sensitivity for this compound is presented in the table below.
Table 1: Illustrative Sensitivity Parameters for the HPLC Analysis of this compound
| Parameter | Value (µg/mL) | Basis of Estimation |
| Limit of Detection (LOD) | 0.1 - 0.4 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 - 1.1 | Signal-to-Noise Ratio of 10:1 |
Note: The data in this table is illustrative and derived from typical values reported for the analysis of other phenolic and dimethoxybenzene derivatives by HPLC. researchgate.netresearchgate.net
Reproducibility, often assessed through precision studies, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is typically evaluated at two levels:
Repeatability (Intra-day Precision): The precision of the method over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day Precision): The precision of the method when the analysis is conducted on different days, by different analysts, or with different equipment.
The acceptance criteria for precision can vary, but for the main components, an RSD of less than 2% is often required. researchgate.net The following table illustrates the expected reproducibility for the analysis of this compound.
Table 2: Illustrative Reproducibility Data for the HPLC Analysis of this compound
| Level of Precision | Concentration (µg/mL) | Relative Standard Deviation (RSD %) |
| Repeatability (Intra-day) | Low QC (1.0) | < 2.0 |
| Mid QC (10.0) | < 1.5 | |
| High QC (50.0) | < 1.0 | |
| Intermediate Precision (Inter-day) | Low QC (1.0) | < 5.0 |
| Mid QC (10.0) | < 3.0 | |
| High QC (50.0) | < 2.0 |
Note: The data in this table is illustrative and based on typical precision values reported for the HPLC analysis of related phenolic compounds. researchgate.netchromatographyonline.comnih.gov
Environmental Fate and Degradation Studies of the Chemical Compound
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds like 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, this process is particularly relevant in surface waters and on exposed surfaces. While direct photolysis studies on this specific molecule are not extensively documented, research on related methoxylated phenolic compounds provides insight into potential transformation pathways.
Exposure of methoxyphenols to air and light can lead to oxidation and complex molecular rearrangements. For instance, studies on the degradation of 4-methoxy-2-(3-phenyl-2-propynyl)phenol, a compound with a phenolic and a methoxy (B1213986) group, show that exposure to light and air results in its transformation into several products. The major degradation product identified was 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone, which subsequently degrades into 5-methoxyaurone and 6-methoxyflavone. epa.gov This suggests a pathway involving the oxidation of the phenolic group, potentially forming a reactive ortho-quinone methide intermediate which then undergoes further rearrangement. epa.gov
In aquatic environments, phenols can react with photo-oxidants such as hydroxyl radicals and peroxy radicals, which are generated by sunlight. nih.gov The half-life for this indirect photolysis process for phenols in sunlit surface waters is estimated to be on the order of 13 days. nih.gov Given the presence of multiple methoxy groups, which are electron-donating, this compound may exhibit enhanced reactivity toward these photo-oxidants compared to unsubstituted phenol (B47542).
Microbial Biotransformation and Biodegradation Mechanisms
Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The breakdown of this compound can occur under both aerobic and anaerobic conditions, involving a variety of enzymatic pathways.
Under aerobic conditions, bacteria and fungi utilize powerful oxidative enzymes to break down aromatic compounds. The degradation of phenols and related compounds typically proceeds through initial enzymatic modifications followed by ring cleavage.
Key enzymatic reactions involved in the aerobic biotransformation of methoxyphenols include:
Hydroxylation: Cytochrome P450 monooxygenases can introduce additional hydroxyl groups onto the aromatic rings.
O-Demethylation: A crucial step for methoxylated compounds, where enzymes cleave the methyl-ether bond, converting a methoxy group (-OCH₃) into a hydroxyl group (-OH) and releasing formaldehyde (B43269). This reaction makes the aromatic ring more susceptible to subsequent oxidative attack. Fungi such as Aspergillus niger and Penicillium species are known to perform demethylation on methoxyflavones. frontiersin.org
Ring Cleavage: Following the formation of dihydroxy intermediates (catechols), dioxygenase enzymes cleave the aromatic ring. This is the most critical step in detoxification. The cleavage can occur in two main ways:
Ortho-cleavage: Catalyzed by enzymes like catechol 1,2-dioxygenase, breaking the bond between the two hydroxyl-bearing carbons. nih.gov
Meta-cleavage: Catalyzed by enzymes like catechol 2,3-dioxygenase, breaking the bond adjacent to one of the hydroxyl groups. nih.gov
A proposed aerobic degradation pathway for this compound would likely involve initial demethylation of one or more methoxy groups to form hydroxylated intermediates. These resulting catechol-like structures would then be susceptible to ring-opening reactions by bacterial consortia, leading to the formation of aliphatic acids that can be mineralized to CO₂ and water through central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov
Table 1: Key Microbial Reactions in Aerobic Degradation of Methoxyphenols
| Reaction Type | Enzyme Class | Description | Typical Microorganisms |
|---|---|---|---|
| O-Demethylation | Monooxygenases / Etherases | Removes a methyl group from a methoxy substituent, forming a hydroxyl group. | Aspergillus sp., Penicillium sp., Beauveria sp. frontiersin.orgnih.gov |
| Hydroxylation | Cytochrome P450 Monooxygenases | Adds a hydroxyl group to the aromatic ring. | Beauveria bassiana, Isaria fumosorosea examside.com |
| Ortho Ring Cleavage | Catechol 1,2-dioxygenase | Cleaves the aromatic ring between two adjacent hydroxyl groups. | Pseudomonas pickettii nih.gov |
| Meta Ring Cleavage | Catechol 2,3-dioxygenase | Cleaves the aromatic ring adjacent to a hydroxyl group. | Bacterial consortia nih.gov |
In environments lacking oxygen, such as saturated soils, sediments, and certain groundwater aquifers, anaerobic microorganisms can degrade phenolic compounds. These processes are generally slower than aerobic degradation and rely on different electron acceptors.
Anaerobic degradation of aromatic compounds often proceeds via reduction rather than oxidation. A common initial step is the carboxylation of the phenol to form a hydroxybenzoic acid derivative, which is then dehydroxylated. The resulting benzoate (B1203000) or its CoA-thioester derivative is a central intermediate that undergoes dearomatization and subsequent ring fission.
For methoxylated aromatics like syringate and vanillate, which are structurally related to the dimethoxyphenyl moiety of the target compound, anaerobic degradation has been observed under various redox conditions, including methanogenic and sulfate-reducing conditions. nih.gov The process involves initial demethylation to form corresponding hydroxylated intermediates before the ring is further processed. Toluene degradation, another aromatic compound, has been shown to occur under both nitrate- and sulfate-reducing conditions, highlighting the versatility of anaerobic microbial communities. diva-portal.org Therefore, it is plausible that this compound could be anaerobically degraded, likely initiated by O-demethylation, in environments where electron acceptors like nitrate, sulfate, or iron (III) are present.
Atmospheric Reactivity and Degradation Mechanisms
Once in the atmosphere, methoxyphenols can undergo chemical transformation through reactions with various oxidants. These reactions are a major determinant of their atmospheric lifetime and their potential to contribute to the formation of secondary organic aerosols (SOA). researchgate.net
The primary atmospheric degradation pathways for methoxyphenols are reactions with:
Hydroxyl Radicals (•OH): This is the most important daytime oxidant in the troposphere. The reaction with methoxyphenols proceeds mainly through H-atom abstraction from the phenolic -OH group or through the addition of the •OH radical to the aromatic ring. researchgate.net
Nitrate Radicals (NO₃•): This is the dominant oxidant during nighttime. The reaction mechanism is primarily electrophilic addition of the NO₃ radical to the aromatic ring, which can be followed by H-abstraction and the formation of nitro-substituted phenolic compounds. nih.gov
Ozone (O₃): Reactions with ozone are generally slower for phenols compared to reactions with •OH and NO₃ radicals but can still be significant. The mechanism involves the cycloaddition of ozone to the benzene (B151609) ring. researchgate.net
Studies on particulate methoxyphenols have shown that they react efficiently with NO₃ radicals. nih.gov This heterogeneous reaction is a significant pathway for the chemical transformation of these compounds in the atmosphere, particularly at night. nih.gov
Table 2: Atmospheric Reactivity Data for Related Particulate Methoxyphenols with NO₃ Radicals
| Compound | Reactive Uptake Coefficient (γ) | Effective Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Syringaldehyde | 0.33 | 5.7 × 10⁻¹² |
| Vanillic Acid | 0.31 | 5.2 × 10⁻¹² |
| Coniferyl Aldehyde | 0.28 | 3.5 × 10⁻¹² |
| Data sourced from a study on heterogeneous reactions of particulate methoxyphenols. nih.gov |
These rapid reaction rates indicate that the atmospheric lifetime of methoxyphenols like this compound is likely short, and their atmospheric aging can lead to the formation of various degradation products, including organic acids and nitroaromatics, which contribute to SOA formation. nih.govresearchgate.net
Sorption and Mobility in Environmental Compartments
The movement of this compound through soil and its partitioning between water and sediment are largely controlled by sorption processes. Sorption refers to the binding of a chemical to solid particles, which reduces its concentration in the aqueous phase and thus limits its mobility. mdpi.com
The key factors influencing the sorption of phenolic compounds in soil are:
Soil Organic Carbon (OC) Content: This is often the most critical factor. Phenolic compounds can partition into the soil's organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is used to describe this partitioning. chemsafetypro.com Generally, higher OC content leads to stronger sorption and lower mobility. thescipub.com
Hydrogen Bonding: The phenolic hydroxyl group and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, forming H-bonds with functional groups on soil organic matter and clay surfaces. semanticscholar.org The introduction of methoxy groups to a phenol structure has been shown to increase its adsorption to soil. semanticscholar.org
Soil pH: The pH of the soil and water affects the speciation of the phenolic compound. The hydroxyl group on a phenol is weakly acidic. At a pH above its pKa, the phenol will deprotonate to form a phenolate (B1203915) anion. Anionic forms are typically more water-soluble and less sorbed to negatively charged soil surfaces than their neutral counterparts.
Clay Content and Type: Clay minerals can provide surfaces for adsorption, although this is often secondary to the role of organic matter for organic compounds.
The mobility of a chemical in soil is inversely related to its soil adsorption coefficient (Kd). ecetoc.org For organic compounds, Kd is often normalized to the fraction of organic carbon (foc) in the soil to yield Koc (Koc = Kd / foc). chemsafetypro.com While specific Kd or Koc values for this compound are not available, studies on other methoxyphenols indicate that they exhibit moderate sorption to soil, primarily through H-bonding and partitioning into organic matter. semanticscholar.org This suggests that its mobility in soil would be low to moderate, with a higher potential for leaching in sandy soils with low organic carbon content. chemsafetypro.comthescipub.com
Table 3: Factors Affecting the Sorption and Mobility of Methoxyphenols in Soil
| Soil Property | Effect on Sorption | Effect on Mobility | Mechanism |
|---|---|---|---|
| High Organic Carbon | Increases | Decreases | Partitioning into organic matter, H-bonding. thescipub.com |
| Low Organic Carbon | Decreases | Increases | Reduced partitioning sites. thescipub.com |
| High pH (above pKa) | Decreases | Increases | Formation of more soluble phenolate anion, electrostatic repulsion. |
| High Clay Content | Increases | Decreases | Surface adsorption, H-bonding. semanticscholar.org |
Future Research Directions and Emerging Paradigms for the Chemical Compound
Exploration of Novel Synthetic Strategies
The development of efficient and sustainable synthetic routes to 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol and its derivatives is a primary area of future research. While classical methods for the formation of biaryl linkages exist, emerging strategies focus on improving yield, selectivity, and environmental compatibility.
Future investigations will likely move beyond traditional cross-coupling reactions to explore more advanced and sustainable methodologies. One promising avenue is the use of acid-mediated rearrangements of oxidopyrylium cycloadducts derived from renewable starting materials like maltol (B134687). rsc.org This approach offers a potential pathway to aryl-substituted 2-methoxyphenol derivatives. Additionally, domino reactions, such as the Knoevenagel–Michael reaction, perhaps facilitated by microwave irradiation and natural deep eutectic solvents (NADES), could provide an environmentally benign and efficient route. mdpi.com The application of palladium-catalyzed reactions, which have a broad tolerance for functional groups and are often conducted under mild conditions, will also continue to be a valuable tool for creating derivatives of this compound. researchgate.net The Claisen-Schmidt condensation is another established method for forming carbon-carbon bonds in related phenolic compounds, which could be adapted for the synthesis of precursors to this compound. mdpi.com Furthermore, strategies like the Baker–Venkataraman rearrangement, followed by demethylation, could be explored for the synthesis of related flavonoid structures, offering insights into the synthesis of complex polyphenols. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Reaction Types |
| Acid-Mediated Rearrangement | Use of renewable starting materials | Maltol-derived oxidopyrylium cycloadducts rsc.org |
| Domino Knoevenagel–Michael Reaction | High yield, reduced reaction time, sustainable | Tetronic acid, 4-methoxybenzaldehyde, NADES, Microwave irradiation mdpi.com |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, mild conditions | Aryl triflates, stannanes, boronic acids researchgate.net |
| Claisen-Schmidt Condensation | Established C-C bond formation | Substituted benzaldehydes and ketones mdpi.com |
| Baker–Venkataraman Rearrangement | Access to flavonoid-type structures | Substituted acetophenones and benzoyl chlorides researchgate.net |
Application of Advanced Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the identity and purity of the compound, future research will necessitate the use of more advanced characterization methods. mdpi.commdpi.comresearchgate.net
Single-crystal X-ray crystallography, for instance, would provide unambiguous determination of the solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com This information is invaluable for understanding its physical properties and for computational modeling. Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, will be essential for the complete assignment of proton and carbon signals, especially for more complex derivatives. mdpi.com These techniques are critical for elucidating the connectivity of atoms within the molecule.
Refinement of Computational Modeling and Predictive Capabilities
Computational chemistry offers a powerful lens through which to investigate the properties and potential activities of this compound without the need for extensive laboratory synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build predictive models for various biological activities. nih.gov These models often rely on calculated electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and chemical hardness. nih.gov
Future research will likely involve the use of sophisticated computational methods like Density Functional Theory (DFT) to accurately predict molecular geometries, vibrational frequencies, and electronic properties. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules or solvent molecules. Docking studies, which predict the preferred orientation of a molecule when bound to a larger molecule like a protein, can be used to identify potential biological targets and guide the design of new derivatives with enhanced activity. nih.gov
| Computational Technique | Predicted Properties/Applications | Key Parameters |
| QSAR | Biological activity prediction (e.g., antioxidant, cytotoxic) | Electronic descriptors (HOMO, LUMO, ionization potential) nih.gov |
| DFT | Molecular geometry, vibrational frequencies, electronic properties | Choice of functional and basis set |
| Molecular Dynamics | Conformational flexibility, intermolecular interactions | Force field, simulation time, solvent model |
| Molecular Docking | Binding affinity and orientation to biological targets | Protein structure, ligand conformation nih.gov |
Investigation of New Mechanistic Interactions in Controlled In Vitro Systems
To elucidate the biological potential of this compound, a systematic investigation of its interactions within controlled in vitro systems is necessary. This involves moving beyond simple antioxidant assays to more specific and mechanistically informative studies.
Future research should focus on its effects on key cellular signaling pathways. For instance, studies on related compounds have shown inhibition of the transcription factors NF-κB and STAT3, which are implicated in inflammation and cancer. nih.gov Investigating whether this compound can directly bind to and modulate the activity of such proteins would be a significant step. nih.gov Enzyme inhibition assays are another critical area; for example, testing its effect on oxidoreductases like cyclooxygenases (COX) could reveal potential anti-inflammatory properties. nih.gov Furthermore, its ability to induce apoptosis in cancer cell lines through pathways involving death receptors like Fas and DR3 warrants exploration. nih.gov
Role in Sustainable Chemistry and Biorefinery Processes
The structural similarity of this compound to lignin (B12514952), a major component of biomass, positions it as a key platform chemical in the context of sustainable chemistry and biorefinery processes. Lignin is an abundant, renewable resource, and its depolymerization can yield a variety of aromatic compounds, including guaiacol (B22219) and syringol derivatives.
Future research will focus on developing selective catalytic or biological processes to convert lignin-derived feedstocks into high-value chemicals like this compound. This would represent a significant advancement in the valorization of biomass. Moreover, the use of this compound as a building block for the synthesis of bio-based polymers, resins, and other materials is an emerging paradigm. Its phenolic hydroxyl group and aromatic rings provide reactive sites for polymerization and modification, potentially leading to the development of sustainable alternatives to petroleum-derived products. The principles of green chemistry, such as the use of non-toxic reagents and solvents and energy-efficient reaction conditions, will be central to this research. mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the structure of 5-(3,4-Dimethoxyphenyl)-2-methoxyphenol?
- Answer : The compound’s structure can be confirmed using 1H-NMR and 13C-NMR to assign proton and carbon environments (e.g., methoxy groups at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.2 ppm). Electrospray Ionization Mass Spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for validation. Elemental analysis ensures stoichiometric consistency (C, H, N percentages). For example, derivatives like (E)-5-(((3,4-dimethoxyphenyl)imino)methyl)-2-methoxyphenol show distinct NMR shifts and EI-MS m/z values matching theoretical calculations .
Q. What synthetic routes are reported for preparing this compound analogs?
- Answer : Common methods include:
- Schiff base formation : Condensation of 3,4-dimethoxybenzaldehyde with aminophenols under reflux in ethanol .
- Triazole derivatization : Reaction of thiosemicarbazides with chloroacetic acid to form 1,2,4-triazole-3-thiol intermediates, followed by esterification .
- Functional group protection : Use of methoxy and hydroxyl protecting groups (e.g., acetyl) during multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound derivatives?
- Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:
- DFT calculations : Optimize molecular geometry using software like Gaussian and compare computed vs. experimental shifts .
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. For example, in (E)-4-(((3,4-dimethoxyphenyl)imino)methyl)-2-methoxyphenol, HSQC confirmed C-H assignments for methoxy groups .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning (not directly observed in evidence but inferred from analogous structures in ).
Q. What computational methods predict the toxicity and reactivity of this compound derivatives, and how reliable are they?
- Answer : GUSAR-online predicts acute toxicity (e.g., LD50) via QSAR models, correlating molecular descriptors (logP, polar surface area) with biological activity. For triazole-thioacetic acid derivatives, predicted LD50 values aligned with in vitro assays within ±15% error . However, limitations include:
- Structural diversity : Models may fail for novel scaffolds lacking training data.
- Metabolite exclusion : Predictions often ignore metabolic activation pathways.
- Recommendation : Combine computational predictions with Ames tests or cytochrome P450 inhibition assays for validation .
Q. How do steric and electronic effects influence the antioxidant activity of this compound analogs?
- Answer :
- Electron-donating groups (e.g., methoxy) enhance radical scavenging by stabilizing phenoxyl radicals. For example, 3,4-dimethoxy substitution increases electron density on the phenolic -OH, improving DPPH radical quenching .
- Steric hindrance : Bulky substituents (e.g., bromo in compound 12 ) reduce accessibility to reactive sites, lowering activity.
- Experimental validation : Compare IC50 values in DPPH assays across derivatives (e.g., compound 8: IC50 = 12 μM vs. compound 12: IC50 = 28 μM) .
Methodological Challenges
Q. What strategies mitigate decomposition of this compound during high-temperature reactions?
- Answer :
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of phenolic -OH groups.
- Low-temperature reflux : Ethanol/water mixtures at 60–70°C minimize thermal degradation .
- Protecting groups : Acetylation of -OH prior to reactions (e.g., using acetic anhydride) .
Data Contradiction Analysis
Q. Why might HPLC purity assays and elemental analysis yield conflicting results for synthesized derivatives?
- Answer : Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
